molecular formula C11H20Cl2N2 B1425246 {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185149-23-8

{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Cat. No.: B1425246
CAS No.: 1185149-23-8
M. Wt: 251.19 g/mol
InChI Key: OWPZIFYCXYKEHY-UHFFFAOYSA-N
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Description

Nomenclature and Identification

The systematic nomenclature of {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride follows International Union of Pure and Applied Chemistry conventions, with the primary name reflecting the substitution pattern on the benzene ring and the nature of the amine functionalities. Alternative nomenclature systems provide several equivalent designations, including N-{3-[(dimethylamino)methyl]benzyl}-N-methylamine dihydrochloride, which emphasizes the methylamine substituent attached to the benzyl carbon. Chemical database entries consistently reference this compound under the MDL number MFCD18071177, providing a standardized identifier across multiple chemical information systems.

The compound appears in commercial catalogs under various synonymous names, including 1-[3-[(dimethylamino)methyl]phenyl]-N-methylmethanamine dihydrochloride and (3-[(DIMETHYLAMINO)METHYL]BENZYL)METHYLAMINE DIHYDROCHLORIDE. Standardized chemical notation systems employ the InChI key OWPZIFYCXYKEHY-UHFFFAOYSA-N for unique identification, while the canonical SMILES representation CNCc1cccc(c1)CN(C)C.Cl.Cl provides structural encoding for computational applications. These multiple identification systems ensure accurate compound recognition across diverse chemical databases and research platforms.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-12-8-10-5-4-6-11(7-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPZIFYCXYKEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)CN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzylmethylamine Intermediate

A common approach starts with the Mannich reaction involving acetophenone, paraformaldehyde, and N-methylbenzylamine in an acidic medium. The reaction mixture is stirred at low temperatures (0–10 °C) for several hours, followed by gradual warming to room temperature to ensure complete conversion. Solvents such as methanol or toluene are used, and the product is isolated by solvent evaporation and phase separation techniques.

Introduction of the Dimethylamino Group

The key step is the conversion of the benzylmethylamine intermediate to the dimethylamino derivative. This can be achieved by:

  • Alkylation using methylating agents such as methyl chloride or methyl iodide under basic conditions.
  • Reductive amination with formaldehyde and dimethylamine sources, typically in the presence of a reducing agent.

One reported method involves chlorination of a hydroxy intermediate using thionyl chloride (SOCl2) under reflux in chloroform, followed by nucleophilic substitution with dimethylamine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with potassium carbonate as a base.

Salt Formation: Conversion to Dihydrochloride

The free base amine is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid at low temperature (0 °C). The salt precipitates out and is purified by recrystallization from solvents such as ethyl methyl ketone or tert-butyl methyl ether.

Representative Preparation Procedure (Summarized)

Step Reagents & Conditions Outcome Yield & Remarks
1. Mannich Reaction Acetophenone + paraformaldehyde + N-methylbenzylamine, acid catalyst, 0–10 °C to RT, 16 h Benzylmethylamine intermediate High yield, crude isolated by evaporation and extraction
2. Chlorination N-Benzyl-N-methyl-3-hydroxy-3-phenylpropaneamine hydrochloride + SOCl2, reflux in CHCl3, 3 h Chlorinated intermediate ~94% yield, isolated by crystallization
3. Amination Chlorinated intermediate + dimethylamine, K2CO3, DMSO, RT, 24 h Dimethylamino derivative Quantitative conversion, purified by extraction
4. Salt Formation Free base + concentrated HCl, 0 °C, precipitation Dihydrochloride salt High purity, recrystallized for final product

Alternative and Advanced Methods

While the above method is classical, recent patents describe alternative synthetic routes including:

  • Use of protected intermediates such as Boc-protected amines to improve selectivity and yield.
  • Employing catalytic hydrogenation of nitro precursors to amines.
  • Deuterated analog synthesis for isotopic labeling, involving phthalimide intermediates and deuterated methyl sources.

These methods emphasize greener solvents, milder conditions, and better stereochemical control, although they are more complex and require specialized reagents.

Analytical and Purification Techniques

Throughout the preparation, standard organic synthesis monitoring and purification methods are applied:

  • Thin-layer chromatography (TLC) for reaction progress.
  • Extraction and phase separation to isolate intermediates.
  • Recrystallization from solvents like ethyl methyl ketone or tert-butyl methyl ether for salt purification.
  • Use of drying agents (e.g., anhydrous sodium sulfate) and rotary evaporation for solvent removal.

Summary of Research Findings and Yields

Compound Step Yield (%) Purity Notes Reference
Benzylmethylamine intermediate Mannich reaction >90 Crude product isolated by evaporation
Chlorinated intermediate SOCl2 chlorination 94 Crystallized from acetone
Dimethylamino derivative Amination in DMSO Quantitative Purified by extraction
Dihydrochloride salt Acidification High purity Recrystallized

Chemical Reactions Analysis

Types of Reactions: {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms or receptor interactions.

  • Medicine: It has potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Positional Isomers

The compound’s benzyl ring substitution pattern distinguishes it from its isomers:

Compound Name CAS Number Substituent Position Molecular Formula (Inferred) Molecular Weight (g/mol, Inferred) Key Features
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride 1185149-23-8 3-position C₁₁H₁₉Cl₂N₂ ~249.9 Central dimethylamino group
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride 915922-17-7 2-position C₁₁H₁₉Cl₂N₂ ~249.9 Ortho substitution; steric hindrance
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride 1185126-47-9 4-position C₁₁H₁₉Cl₂N₂ ~249.9 Para substitution; symmetry

Key Differences :

  • Electronic Distribution : The 4-position isomer (para) allows for symmetrical charge distribution, which may enhance crystallinity and stability .

Functional Group Variants

Substitution of the dimethylamino group with other moieties alters physicochemical and biological properties:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Key Features
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]methylamine dihydrochloride Not available Pyrazole substituent ~310 (Inferred) Increased aromaticity; potential for π-π interactions
3-((Dimethylamino)methyl)azetidine dihydrochloride 321890-22-6 Azetidine ring ~182.1 (Inferred) Smaller ring size; enhanced rigidity
Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride Not available Piperidine and ester ~341.3 (Inferred) Ester group increases hydrolytic instability

Key Differences :

  • Solubility: The pyrazole variant’s aromaticity may reduce aqueous solubility compared to the dimethylamino group in the target compound.
  • Rigidity : The azetidine derivative’s compact structure could limit conformational flexibility, affecting receptor binding .

Pharmacologically Relevant Hydrochlorides

Comparison with clinically used hydrochlorides highlights functional and structural contrasts:

Compound Name CAS Number Molecular Weight (g/mol) Key Features
Diphenhydramine Hydrochloride 147-24-0 291.82 Ethanolamine backbone; antihistamine use
Desmethylmemantine Hydrochloride Not available ~215.8 (Inferred) Adamantane core; NMDA receptor antagonist

Key Differences :

  • Backbone Structure: Diphenhydramine’s ethanolamine chain contrasts with the benzyl backbone of the target compound, affecting lipid solubility and blood-brain barrier penetration .
  • Biological Targets: Desmethylmemantine’s adamantane group targets glutamate receptors, whereas the dimethylamino-benzyl structure may favor monoamine transporter interactions .

Biological Activity

{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the dimethylamino group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a dimethylamino group attached to a benzyl moiety, which contributes to its unique molecular architecture. The dihydrochloride salt form improves solubility and stability, facilitating its use in biological studies.

Structural Formula

  • Chemical Formula : C₁₁H₁₅Cl₂N₂
  • Molecular Weight : 248.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand that can modulate biochemical pathways by binding to specific sites on proteins, thereby altering their activity.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Anticancer Properties : Potential inhibition of cancer cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Effects : Inhibition of COX enzymes, which are involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure of this compound can significantly affect its biological activity. For example, variations in the alkyl chains or substitution patterns on the benzyl ring can enhance or diminish its potency against specific targets.

CompoundIC50 (µM)Biological Activity
This compound20.5COX-1 Inhibition
Benzylamine35.0Antimicrobial
Dimethylaminopropylamine15.0Antidepressant

Case Studies

  • Inhibition of COX Enzymes : A study showed that this compound exhibited an IC50 value of 20.5 µM against COX-1 enzymes, indicating significant anti-inflammatory potential .
  • Anticancer Activity : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, supporting its role as a potential anticancer agent .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against resistant bacterial strains, suggesting its application in treating infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride?

  • Methodological Answer : The synthesis involves a two-step process:

Primary synthesis : React benzylamine with formaldehyde and dimethylamine under controlled temperature (20–40°C) and pH (8–10) to form the tertiary amine intermediate .

Salt formation : Treat the intermediate with hydrochloric acid (HCl) to precipitate the dihydrochloride salt. Key parameters include reaction time (6–12 hours) and stoichiometric excess of HCl to ensure complete protonation .
Critical considerations : Impurities from incomplete methylation can be minimized via TLC monitoring and recrystallization in ethanol .

Q. How is the molecular structure of the compound characterized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the dimethylamino group (δ ~2.2 ppm for N–CH3_3) and benzyl protons (δ ~7.3 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z corresponding to C11_{11}H17_{17}N_2$$^+ .
  • X-ray crystallography (if applicable): Resolves the spatial arrangement of the dihydrochloride salt .

Q. What are the solubility and stability profiles of the compound under varying conditions?

  • Methodological Answer :
  • Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base. Solubility in organic solvents (e.g., DMSO, ethanol) is moderate .
  • Stability : Stable at pH 4–6; degradation occurs under alkaline conditions (pH >8) via hydrolysis of the dimethylamino group. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-labeled compound) to quantify affinity for serotonin or dopamine receptors .
  • Enzyme inhibition : Test activity against monoamine oxidases (MAOs) via spectrophotometric assays measuring changes in absorbance (e.g., kynuramine oxidation) .
  • Pathway modulation : In vitro cell models (e.g., HEK-293 transfected with GPCRs) assess downstream signaling (cAMP, calcium flux) .

Q. How can contradictory pharmacological data from different studies be resolved?

  • Methodological Answer :
  • Assay validation : Cross-validate receptor binding data with functional assays (e.g., GTPγS binding vs. luciferase reporter systems) .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .
  • Species specificity : Compare rodent vs. primate models to identify interspecies differences in target expression .

Q. What strategies optimize the compound for drug delivery systems?

  • Methodological Answer :
  • Polymer conjugation : Incorporate into pH-responsive polymersomes (e.g., PDMAEMA-b-PS copolymers) via RAFT polymerization for controlled release .
  • Nanocarrier loading : Form micelles using cationic amphiphilic copolymers; load via solvent evaporation and characterize dynamic light scattering (DLS) for size (~80 nm) .
  • Bioavailability enhancement : Co-administer with permeability enhancers (e.g., sodium taurocholate) in intestinal perfusion models .

Q. How can computational modeling predict the compound’s reactivity or target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding poses with serotonin receptors (PDB: 5I6X). Validate with free energy perturbation (FEP) calculations .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (100 ns trajectories) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
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{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

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